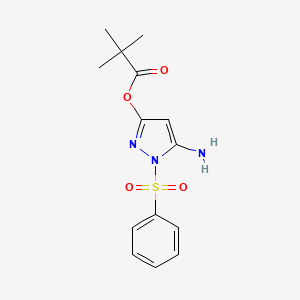

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate

Description

5-Amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate is a pyrazole derivative characterized by a benzenesulfonyl group at the 1-position and a 2,2-dimethylpropanoate ester at the 3-position. The 2,2-dimethylpropanoate ester contributes to lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name |

[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-14(2,3)13(18)21-12-9-11(15)17(16-12)22(19,20)10-7-5-4-6-8-10/h4-9H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQHVRCKKKMURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=NN(C(=C1)N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl group and the esterification with 2,2-dimethylpropanoic acid. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate is a complex organic compound that belongs to the class of 5-amino-pyrazoles.

Structure and Properties:

- It features a pyrazole ring, known for its diverse biological activities. The compound includes an amino group, a benzenesulfonyl moiety, and an ester functional group derived from 2,2-dimethylpropanoic acid.

- The molecular formula is C14H18N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

- The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane, but limited solubility in water due to its hydrophobic aromatic groups.

Synthesis:

- A common approach involves the reaction of 1H-pyrazole derivatives with benzenesulfonyl chloride in the presence of a base such as triethylamine.

- This reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at controlled temperatures to facilitate the formation of the sulfonamide linkage.

- The synthesis may also include the use of coupling agents to enhance the reaction efficiency. For instance, using N,N'-dicyclohexylcarbodiimide (DCC) can promote the formation of the ester bond between the pyrazole and 2,2-dimethylpropanoic acid.

Potential Applications:

- This compound has potential applications in medicinal chemistry as an antibacterial or antifungal agent due to its structural similarity to known pharmacophores.

- It may serve as a lead compound for further modifications aimed at enhancing efficacy against specific pathogens or diseases.

- Pyrazole derivatives can inhibit certain enzymes by mimicking substrate structures, thereby blocking substrate access or altering enzyme conformation.

Mechanism of Action

The mechanism of action of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar pyrazole derivatives from the literature, focusing on substituent effects, reactivity, and inferred physicochemical properties.

Substituent Effects and Reactivity

- Target Compound: Benzenesulfonyl Group: Introduces strong electron-withdrawing effects, which may stabilize the pyrazole ring against nucleophilic attack. 2,2-Dimethylpropanoate Ester: The branched alkyl chain increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across biological membranes.

- However, the absence of a sulfonyl group may reduce stability under acidic conditions.

- Compound 11b (Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate) : Pyran-Ester Hybrid: The pyran ring and ester group introduce conformational rigidity and moderate hydrophilicity (logP ~2.8 estimated). This structure may exhibit higher solubility in aqueous media compared to the target compound.

Data Table: Structural and Inferred Property Comparison

Biological Activity

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves multi-step reactions. The initial steps include the reaction of 5-amino-1H-pyrazole with benzenesulfonyl chloride to form the sulfonamide derivative, which is then esterified with 2,2-dimethylpropanoic acid. The overall reaction can be summarized as follows:

The compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It has been identified as a potential inhibitor of various kinases and enzymes involved in inflammatory pathways. For instance, studies have shown that pyrazole derivatives can inhibit p38 MAP kinase, a critical regulator in inflammatory responses . The binding affinity and selectivity for these targets are often enhanced by structural modifications on the pyrazole ring.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds demonstrate significant antimicrobial properties. For example, 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl derivatives have been tested against various pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been linked to its ability to inhibit key inflammatory mediators such as cytokines and prostaglandins. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Study on Antidepressant Activity

A study exploring the antidepressant effects of related pyrazoline derivatives showed that certain modifications could enhance their efficacy against depression-like behaviors in animal models. The presence of electron-withdrawing groups significantly improved activity, indicating that structural optimization is crucial for enhancing biological effects .

Inhibition of Kinases

In a high-throughput screening study, compounds similar to 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl were identified as selective inhibitors of p38 MAP kinase. The structural insights gained from X-ray crystallography revealed critical interactions that contribute to their selectivity and potency .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.